molecular formula C10H10O4 B1210322 2,4,6,8-Decatetraenedioic acid CAS No. 6048-86-8

2,4,6,8-Decatetraenedioic acid

Cat. No.: B1210322
CAS No.: 6048-86-8
M. Wt: 194.18 g/mol
InChI Key: QHYKVJVPIJCRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,8-Decatetraenedioic acid is an organic compound with the molecular formula C10H10O4. It is characterized by the presence of four conjugated double bonds and two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Decatetraenedioic acid typically involves the use of starting materials such as alkenes and carboxylic acids. One common method is the oxidative cleavage of polyunsaturated fatty acids, which can yield the desired product under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of biocatalysts or engineered microorganisms to facilitate the conversion of raw materials into the target compound. The optimization of reaction conditions, such as pH, temperature, and substrate concentration, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Decatetraenedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and reduced forms of the compound .

Scientific Research Applications

2,4,6,8-Decatetraenedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6,8-Decatetraenedioic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, its derivatives may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

  • 2,4-Hexadienoic acid
  • 2,4,6-Octatrienoic acid
  • 2,4,6,8-Decatetraenoic acid

Comparison: 2,4,6,8-Decatetraenedioic acid is unique due to its four conjugated double bonds and two carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it more reactive in certain types of chemical reactions compared to similar compounds with fewer double bonds or different functional groups .

Properties

IUPAC Name

deca-2,4,6,8-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYKVJVPIJCRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=CC(=O)O)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305282
Record name 2,4,6,8-Decatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-86-8
Record name 2,4,6,8-Decatetraenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6048-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,8-Decatetraenedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8-Decatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6,8-Decatetraenedioic acid
Reactant of Route 2
2,4,6,8-Decatetraenedioic acid
Reactant of Route 3
2,4,6,8-Decatetraenedioic acid
Reactant of Route 4
2,4,6,8-Decatetraenedioic acid
Reactant of Route 5
2,4,6,8-Decatetraenedioic acid
Reactant of Route 6
2,4,6,8-Decatetraenedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.